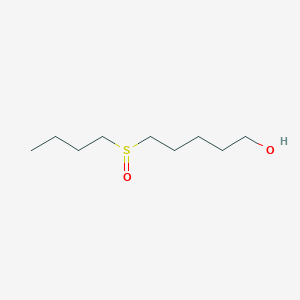
5-(Butane-1-sulfinyl)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Butane-1-sulfinyl)pentan-1-ol is an organic compound characterized by the presence of a sulfinyl group attached to a butane chain and a hydroxyl group attached to a pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butane-1-sulfinyl)pentan-1-ol can be achieved through several methods. One common approach involves the reaction of 5-bromopentan-1-ol with butane-1-sulfinyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Butane-1-sulfinyl)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may involve the use of strong acids or bases, depending on the desired substitution.
Major Products
Oxidation: Formation of 5-(Butane-1-sulfinyl)pentanal or 5-(Butane-1-sulfinyl)pentanone.
Reduction: Formation of 5-(Butane-1-sulfanyl)pentan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Butane-1-sulfinyl)pentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 5-(Butane-1-sulfinyl)pentan-1-ol involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing the redox state of biological systems. The hydroxyl group can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-(Butane-1-sulfanyl)pentan-1-ol: Similar structure but with a sulfide group instead of a sulfinyl group.
5-(Butane-1-sulfonyl)pentan-1-ol: Contains a sulfonyl group, which is more oxidized than the sulfinyl group.
5-(Butane-1-sulfinyl)pentan-2-ol: Similar structure but with the hydroxyl group on the second carbon of the pentane chain.
Uniqueness
5-(Butane-1-sulfinyl)pentan-1-ol is unique due to the presence of both a sulfinyl group and a hydroxyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions that are not observed in similar compounds.
Properties
Molecular Formula |
C9H20O2S |
|---|---|
Molecular Weight |
192.32 g/mol |
IUPAC Name |
5-butylsulfinylpentan-1-ol |
InChI |
InChI=1S/C9H20O2S/c1-2-3-8-12(11)9-6-4-5-7-10/h10H,2-9H2,1H3 |
InChI Key |
LLMNBGGBYHAMMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


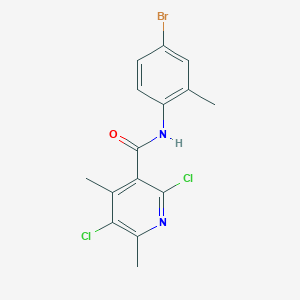
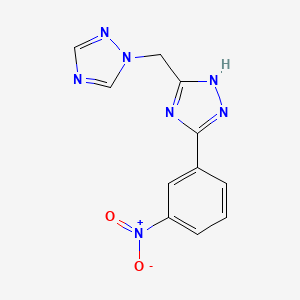
![Methyl 5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11468092.png)
![3-[3-(2,3-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine](/img/structure/B11468104.png)
![3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-7-(2-methylbutan-2-yl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11468106.png)
![1-(4-chlorophenyl)-N-{2-[4-(2-methoxyphenyl)-2-(propan-2-yl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine](/img/structure/B11468110.png)

![5-butylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11468125.png)
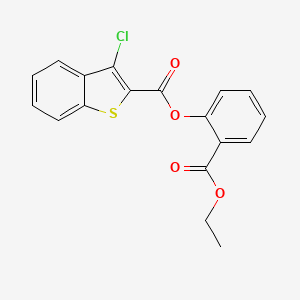
![Phenyl [(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]carbamate](/img/structure/B11468133.png)
![1-(tert-butyl)-5-(4-chlorophenyl)-4-(3,4,5-trimethoxyphenyl)-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one](/img/structure/B11468140.png)
![3,5-Bis(4-chlorophenyl)-6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B11468146.png)
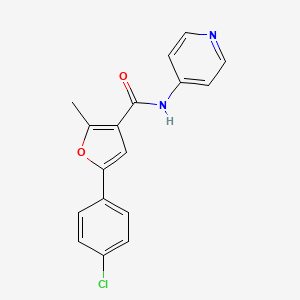
![2-{5-[(4-Bromo-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11468163.png)
